5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
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Overview
Description
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C14H19N3O•HCl and a molecular weight of 281.78 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a 1,2,4-oxadiazole ring, a pentan-1-amine chain, and a 4-methylphenyl group .
Preparation Methods
The synthesis of 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the pentan-1-amine chain and the 4-methylphenyl group. One common synthetic route includes the cyclization of a hydrazide with a nitrile to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 3-(4-Methylphenyl)-1,2,4-oxadiazole
- 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carboxamide
Compared to these compounds, 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is unique due to its pentan-1-amine chain, which can enhance its biological activity and specificity .
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWNMQIEDBCRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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